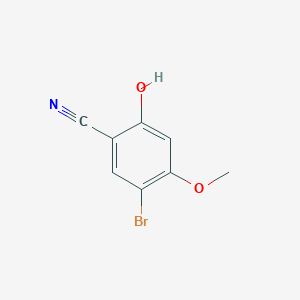

5-Bromo-2-hydroxy-4-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVLFPUDKPKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Modern Chemistry

5-Bromo-2-hydroxy-4-methoxybenzonitrile is a substituted aromatic compound featuring a unique convergence of three key functional groups: a nitrile, a phenol, and a brominated methoxy-benzene core. This arrangement provides a rich chemical scaffold with multiple reactive sites, making it a molecule of significant interest for synthetic chemists and drug discovery professionals. The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl and methoxy groups creates a nuanced electronic profile that dictates its reactivity and potential biological interactions. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly within the realm of medicinal chemistry.

IUPAC Name: this compound CAS Number: 1379779-22-2 Molecular Formula: C₈H₆BrNO₂[1]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from supplier data and comparison with structurally similar molecules.

Core Chemical Structure

The molecule consists of a benzene ring substituted with five groups at the following positions: a cyano group (-C≡N) at C1, a hydroxyl group (-OH) at C2, a methoxy group (-OCH₃) at C4, and a bromine atom (-Br) at C5. This specific arrangement influences the molecule's polarity, hydrogen bonding capability, and reactivity.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the known and predicted properties of the compound.

| Property | Value / Observation | Source(s) |

| Molecular Weight | 228.05 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | [2] |

| Melting Point | Predicted: 140-150 °C. Based on the melting point of the related isomer 3-Bromo-4-hydroxy-5-methoxybenzonitrile (144-148 °C). | [3] |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, DMF, and ethyl acetate. Sparingly soluble in water. | [3] |

| Storage Conditions | 2-8 °C, sealed in a dry environment. | |

| InChI Key | UCBVLFPUDKPKAC-UHFFFAOYSA-N |

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not publicly available, a detailed prediction of its spectroscopic characteristics can be made based on the known effects of its constituent functional groups.[4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons, the hydroxyl proton, and the methoxy protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton at C6 will likely appear as a singlet, as will the proton at C3. Their precise chemical shifts will be influenced by the electronic effects of the neighboring substituents.

-

Hydroxyl Proton: A broad singlet, typically in the range of δ 5.0-6.0 ppm, corresponding to the phenolic -OH group. Its chemical shift can be variable and concentration-dependent.

-

Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons, characteristic of the -OCH₃ group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the electronegative oxygen and bromine atoms (C2, C4, C5) will be significantly shifted.

-

Nitrile Carbon: A characteristic signal for the cyano group carbon (-C≡N) is expected around δ 115-120 ppm.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear as a signal around δ 55-60 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will provide clear evidence for the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

-

C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹, characteristic of the nitrile group.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands corresponding to the aryl-ether and phenol C-O stretching will be present in the 1200-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry would reveal the molecular weight.

-

Molecular Ion Peak: A prominent molecular ion peak (M⁺) would be observed at m/z ≈ 227 and 229 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Synthesis and Reactivity: A Chemist's Perspective

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2-hydroxy-4-methoxybenzaldehyde. This approach involves two key transformations: electrophilic aromatic substitution (bromination) followed by conversion of the aldehyde to a nitrile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Bromination of 2-Hydroxy-4-methoxybenzaldehyde

-

Rationale: The hydroxyl and methoxy groups are ortho, para-directing activators. Bromination is expected to occur at the C5 position, which is para to the hydroxyl group and ortho to the methoxy group, and is sterically accessible. Acetic acid serves as a polar protic solvent that can facilitate the reaction.

-

Procedure:

-

Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water. The product, 5-Bromo-2-hydroxy-4-methoxybenzaldehyde, should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2: Conversion of Aldehyde to Nitrile via Aldoxime Dehydration

-

Rationale: This is a standard two-step, one-pot conversion. The aldehyde first reacts with hydroxylamine to form an aldoxime intermediate. Subsequent dehydration of the aldoxime, often achieved with reagents like acetic anhydride, thionyl chloride, or various catalysts, yields the nitrile.

-

Procedure:

-

To a flask containing the crude 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (1.0 eq) from Step 1, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate, 1.5 eq) in aqueous ethanol.

-

Heat the mixture to reflux for 1-2 hours to form the aldoxime. Monitor by TLC.

-

After cooling, add a dehydrating agent such as acetic anhydride (Ac₂O) (2.0 eq) and heat the mixture again, for instance, to 100 °C for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity

The reactivity of this molecule is governed by its three functional groups:

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or other alkylation/acylation reactions. It also directs electrophilic aromatic substitution.

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents.[6][7] Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring and Bromine: The bromine atom can be replaced via nucleophilic aromatic substitution under certain conditions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C5 position.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound are prevalent in many biologically active compounds. The nitrile group, in particular, is a key pharmacophore in numerous FDA-approved drugs.[8][9]

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in covalent interactions with active site residues of enzymes, such as cysteine proteases or serine proteases.[8] The substituted phenolic ring can provide additional hydrophobic and hydrogen bonding interactions to enhance binding affinity and selectivity.

-

Scaffold for Library Synthesis: As a multifunctional building block, this compound is an excellent starting point for generating a library of diverse derivatives.[10] The hydroxyl, nitrile, and bromo groups can be selectively modified to explore the structure-activity relationship (SAR) of a new chemical series. For instance, the bromine atom allows for late-stage functionalization via cross-coupling, a powerful strategy in modern medicinal chemistry.

-

Material Science: Phenolic and nitrile-containing compounds can be used as precursors for specialty polymers and functional materials.[11] The presence of a heavy atom (bromine) and polar functional groups could impart useful properties such as thermal stability or specific optical characteristics.

Safety and Handling

As a laboratory chemical with limited toxicological data, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Classification:

-

Pictogram: Exclamation Mark

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

-

Recommended Personal Protective Equipment (PPE):

-

Handling Precautions:

-

First Aid Measures:

References

-

1 - Supplementary Information. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

This compound [ 1379779-22-2 ]. [Link]

-

Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Supplementary Information - Beilstein Journals. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. [Link]

-

5-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 2757014 - PubChem. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. [Link]

-

3-Bromo-4-hydroxy-5-methoxybenzonitrile | C8H6BrNO2 | CID 7021625 - PubChem. [Link]

-

4-Bromo-2-hydroxybenzonitrile | C7H4BrNO | CID 12966961 - PubChem. [Link]

Sources

- 1. 1379779-22-2|this compound|BLD Pharm [bldpharm.com]

- 2. aksci.com [aksci.com]

- 3. 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

5-Bromo-2-hydroxy-4-methoxybenzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2-hydroxy-4-methoxybenzonitrile

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 1379779-22-2) is a polysubstituted aromatic compound belonging to the benzonitrile class.[1] Molecules of this nature, featuring a combination of hydroxyl, methoxy, bromo, and nitrile functional groups, are significant scaffolds in synthetic organic chemistry. The interplay of these groups governs the molecule's reactivity and electronic properties, making it a valuable building block for more complex chemical entities. Benzonitrile derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2] This guide provides a detailed technical analysis of the molecular structure of this compound, focusing on its synthesis, structural elucidation through spectroscopic methods, and the underlying chemical principles that define its characteristics.

Physicochemical and Structural Properties

The properties of this compound are dictated by its unique arrangement of functional groups on the benzene ring. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably inferred from its structure and comparison with related compounds.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | --- |

| CAS Number | 1379779-22-2 | [1] |

| Molecular Formula | C₈H₆BrNO₂ | [3] |

| Molecular Weight | 228.05 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on related solid benzonitriles.[4][5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol. | Inferred from the properties of similar phenolic compounds.[2][6] |

Synthetic Strategy and Rationale

The synthesis of this compound is logically achieved via electrophilic aromatic substitution, specifically the bromination of the precursor, 2-hydroxy-4-methoxybenzonitrile. The outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Underlying Principles of Synthesis:

-

Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating groups, meaning they increase the electron density of the benzene ring and make it more susceptible to electrophilic attack.[7] Both are ortho, para-directors.[8][9]

-

Directing Effect Hierarchy: The hydroxyl group is a stronger activator than the methoxy group. In electrophilic substitution, the directing effect of the most powerful activating group typically dominates.[7]

-

Regioselectivity: In the precursor, 2-hydroxy-4-methoxybenzonitrile, the position para to the strongly activating -OH group (C-5) is vacant. The positions ortho to the -OH group are C-3 and C-1 (occupied). The position ortho to the -OCH₃ group is C-5. Therefore, the incoming electrophile (Br⁺) is predominantly directed to the C-5 position, which is para to the hydroxyl group and ortho to the methoxy group.

Sources

- 1. 1379779-22-2|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-bromo-4-methoxybenzonitrile | C8H7BrN2O | CID 57423042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxy-4-methoxybenzonitrile | 39835-11-5 [sigmaaldrich.com]

- 5. 5-ブロモ-2-ヒドロキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Hydroxy-4-Methoxybenzonitrile | Properties, Uses, Safety Data & Suppliers in China [nj-finechem.com]

- 7. quora.com [quora.com]

- 8. byjus.com [byjus.com]

- 9. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

5-Bromo-2-hydroxy-4-methoxybenzonitrile physical characteristics

An In-depth Technical Guide to the Physical and Structural Characteristics of 5-Bromo-2-hydroxy-4-methoxybenzonitrile

This guide provides a comprehensive overview of the core physical, structural, and safety characteristics of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.

Compound Identification and Structural Overview

This compound is a polysubstituted aromatic compound featuring a benzonitrile core. The strategic placement of its functional groups—a bromine atom, a hydroxyl group, and a methoxy group—creates a molecule with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing nitrile and bromine substituents and the electron-donating hydroxyl and methoxy groups establishes a unique electronic profile, influencing the reactivity of the aromatic ring and the properties of the functional groups themselves.

Primary Identifiers:

-

Chemical Name: this compound

-

Molecular Formula: C₈H₆BrNO₂[4]

-

Molecular Weight: 228.05 g/mol [5]

-

InChI Key: UCBVLFPUDKPKAC-UHFFFAOYSA-N[5]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of a compound are foundational to its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from supplier technical data sheets. It is critical to note that while key identifiers are well-established, experimental values for properties like melting point and solubility are not consistently reported in the literature and should be determined empirically for any new batch.

| Property | Value / Observation | Source(s) |

| CAS Number | 1379779-22-2 | [1][2][5] |

| Molecular Formula | C₈H₆BrNO₂ | [4] |

| Molecular Weight | 228.05 g/mol | [5] |

| Physical Form | White to yellow solid | [5] |

| Purity (Typical) | ≥95% | [5][6] |

| Melting Point | Data not available. For comparison, the isomer 3-Bromo-4-hydroxy-5-methoxybenzonitrile has a melting point of 144-148 °C. Experimental determination is recommended. | [7] |

| Solubility | Specific data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO based on its structure and the solubility of related compounds. | [7] |

| Storage | Recommended storage at 2-8 °C. | [5] |

Spectroscopic Characterization: A Methodological Approach

Structural verification is paramount in drug discovery and development. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its identity.

Proton NMR (¹H NMR) Spectroscopy: The Rationale and Protocol

¹H NMR is the primary technique for confirming the substitution pattern on the aromatic ring. The chemical shift of each proton is influenced by the electronic effects of its neighboring functional groups, and the splitting patterns reveal proton-proton proximity.

Predicted ¹H NMR Spectrum: Based on the structure, we can predict the following signals in a solvent like CDCl₃ or DMSO-d₆:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (~6.5-8.0 ppm).

-

One proton is situated between the nitrile and methoxy groups.

-

The other proton is located between the bromine and hydroxyl groups.

-

Both will appear as singlets (s) due to the lack of adjacent protons.

-

-

Methoxy Protons: A sharp singlet (s) integrating to three protons is expected around 3.8-4.0 ppm.

-

Hydroxyl Proton: A broad singlet (br s) with a variable chemical shift, which can be confirmed by a D₂O exchange experiment where the peak disappears.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The vibrational frequencies of specific bonds serve as a molecular fingerprint.

Expected Characteristic IR Peaks:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic): Signals typically appearing just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹. The presence of this peak is a strong indicator of the nitrile group.

-

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): An absorption in the 1200-1300 cm⁻¹ range, corresponding to the aryl-alkyl ether linkage of the methoxy group.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of a robust safety protocol. Substituted benzonitriles, as a class, should be handled with care. The specific GHS hazard information for this compound, combined with general best practices, forms the basis for the following self-validating safety system.[8][9]

GHS Hazard Classification: [5]

-

Pictogram: Exclamation Mark

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Self-Validating Laboratory Protocol:

-

Engineering Controls (Primary Barrier):

-

Causality: To prevent inhalation of fine powders and minimize systemic exposure.

-

Action: Always handle the solid compound within a certified chemical fume hood or a ventilated balance enclosure.

-

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Handling and Hygiene:

-

Causality: To prevent accidental ingestion and cross-contamination.

-

Action: Avoid creating dust when handling. Wash hands thoroughly with soap and water after handling and before leaving the lab. Do not eat, drink, or smoke in the laboratory.[11]

-

-

Spill and Emergency Procedures:

-

Causality: To ensure a rapid and safe response to accidental releases.

-

Action: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), sweep it up carefully to avoid creating dust, and place it in a sealed container for hazardous waste disposal.[10][12] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11]

-

-

Storage and Disposal:

-

Causality: To maintain compound stability and ensure regulatory compliance.

-

Action: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8 °C.[5] Dispose of waste material in accordance with local, state, and federal regulations.

-

By adhering to this multi-layered safety system, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade . Cole-Parmer. [Link]

-

BENZONITRILE FOR SYNTHESIS MSDS . Loba Chemie. [Link]

-

Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]

-

Benzonitrile - Acute Exposure Guideline Levels . National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride . Angene Chemical. [Link]

-

Benzonitrile, 2-bromo-5-hydroxy- . ChemBK. [Link]

-

Supplementary Information . Beilstein Journals. [Link]

-

5-Bromo-2-hydroxybenzonitrile . PubChem. [Link]

Sources

- 1. 1379779-22-2 this compound [king-pharm.com]

- 2. 1379779-22-2 this compound [king-pharm.com]

- 3. This compound | 1379779-22-2 [sigmaaldrich.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. This compound | 1379779-22-2 [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. 3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE | 52805-45-5 [amp.chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. lobachemie.com [lobachemie.com]

- 12. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-hydroxy-4-methoxybenzonitrile

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the theoretical considerations, experimental methodologies for solubility determination, and a representative solubility profile in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to facilitate its use in synthesis, formulation, and biological screening.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic compound featuring a nitrile, a hydroxyl, a bromo, and a methoxy group. This unique combination of functional groups dictates its reactivity, and critically, its solubility behavior. Understanding the solubility of this compound is paramount for a variety of applications, from selecting appropriate solvents for organic reactions and purification to developing formulation strategies for drug delivery. A comprehensive solubility profile enables informed decisions that can prevent costly and time-consuming issues such as poor reaction kinetics, inefficient purification, and inadequate bioavailability.

The structural features of this compound suggest a nuanced solubility profile. The polar hydroxyl and nitrile groups can engage in hydrogen bonding, suggesting solubility in polar solvents. Conversely, the bromo and methoxy groups, along with the benzene ring, contribute to its lipophilic character, indicating potential solubility in non-polar organic solvents. The interplay of these characteristics necessitates a systematic experimental evaluation of its solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[1] This rule suggests that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1] For this compound, its polarity is intermediate, suggesting a broad but varied solubility across different solvent classes.

Factors influencing the solubility of this compound include:

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the nitrile group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective.

-

Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces: The aromatic ring and the bromo substituent contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

A logical workflow for assessing the solubility of a novel compound like this compound would start with a qualitative assessment in a range of solvents, followed by quantitative determination in promising candidates.

Caption: Workflow for Determining the Solubility Profile.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol outlines a robust method for determining the solubility of this compound using the isothermal equilibrium method, which is a variation of the shake-flask method.[2] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (purity >98%)

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered supernatant with an appropriate solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is typically suitable for benzonitrile derivatives.[3]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their peak areas to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Caption: Isothermal Equilibrium Solubility Protocol.

Representative Solubility Data

The following table presents a representative solubility profile of this compound in a selection of common laboratory solvents at 25 °C, as would be determined by the protocol described above.

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C | Qualitative Classification |

| Hexane | 1.9 | < 0.1 | Insoluble |

| Dichloromethane | 9.1 | 15.2 | Soluble |

| Ethyl Acetate | 6.0 | 25.8 | Freely Soluble |

| Acetone | 21 | 85.1 | Very Soluble |

| Ethanol | 24.5 | 42.5 | Freely Soluble |

| Methanol | 32.7 | 68.9 | Very Soluble |

| Water | 80.1 | 0.5 | Sparingly Soluble |

Discussion and Interpretation

The representative data indicates that this compound exhibits poor solubility in non-polar solvents like hexane, which is expected given the presence of multiple polar functional groups. Its solubility is significantly higher in polar aprotic solvents such as acetone and ethyl acetate, as well as in polar protic solvents like methanol and ethanol. This suggests that both dipole-dipole interactions and hydrogen bonding play a crucial role in the dissolution process. The very high solubility in acetone and methanol makes these excellent choices for reaction solvents and for preparing stock solutions.

The limited solubility in water, despite its high polarity, can be attributed to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the relatively large and somewhat non-polar aromatic structure of the solute. The presence of the bromo and methoxy groups, along with the benzene ring, contributes to an overall molecular structure that is not sufficiently polar to be readily hydrated.

For practical applications, this solubility profile suggests that for purification by crystallization, a solvent system approach might be effective. For instance, dissolving the compound in a good solvent like acetone or methanol and then adding a poor solvent like water or hexane could induce crystallization.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By understanding the theoretical principles that govern its solubility and by employing a robust experimental protocol, a detailed and useful solubility profile can be generated. The representative data presented herein serves as a valuable resource for scientists and researchers, enabling the informed selection of solvents for a wide range of applications, from chemical synthesis to formulation development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

Sources

A Senior Application Scientist's Guide to the Spectral Analysis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a substituted aromatic compound of interest in synthetic chemistry and drug development. As direct, consolidated spectral data for this specific molecule is not widely published, this document synthesizes predicted spectral features based on foundational spectroscopic principles and data from analogous structures. We will explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind experimental choices and data interpretation is explained, providing researchers with a robust framework for the characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is a poly-functionalized aromatic molecule. Its structure, featuring a nitrile, a hydroxyl group, a methoxy group, and a bromine atom on a benzene ring, suggests its potential as a versatile intermediate in the synthesis of more complex chemical entities. Unambiguous structural confirmation is the bedrock of chemical research and development, making a thorough understanding of its spectral signature essential.

Spectroscopic analysis provides a non-destructive window into the molecular world, allowing us to confirm molecular weight, identify functional groups, and map the precise arrangement of atoms within the molecule.[1] This guide serves as a practical manual, detailing the expected outcomes and interpretations for the core analytical techniques used in organic chemistry.

Molecular Structure & Analytical Workflow

The first step in any spectral analysis is a clear understanding of the target structure and a logical plan for its confirmation.

Molecular Structure and Atom Numbering

For clarity in subsequent NMR analysis, the atoms of this compound are numbered as follows:

Caption: Structure of this compound with IUPAC numbering for NMR assignments.

The Analytical Workflow

A multi-technique approach is essential for confident structure elucidation. Each technique provides a unique piece of the puzzle, and together, they offer a self-validating system.

Caption: A logical workflow for the comprehensive spectral analysis of an organic compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first port of call to determine the molecular weight and confirm the elemental composition, particularly the presence of bromine.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

-

Mass Range: Scan a mass range from m/z 50 to 500.

Predicted Data & Interpretation

The molecular formula is C₈H₆BrNO₂. The monoisotopic mass is calculated to be approximately 226.96 Da.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic M/M+2 isotope pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[2][3][4] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[2][3]

Expected Observations:

-

Positive Mode ([M+H]⁺): A pair of peaks at approximately m/z 227.97 and 229.97 in a ~1:1 intensity ratio.

-

Negative Mode ([M-H]⁻): A pair of peaks at approximately m/z 225.95 and 227.95 in a ~1:1 intensity ratio.

The presence of this 1:1 doublet is a definitive indicator of a single bromine atom in the molecule, providing immediate and crucial structural confirmation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, making it an excellent tool for identifying the key functional groups.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An air background spectrum is collected first and automatically subtracted.

-

Rationale: ATR is a rapid, solvent-free technique ideal for analyzing solid samples with minimal preparation.

Predicted Data & Interpretation

The IR spectrum is dominated by the characteristic absorptions of the O-H, C≡N, C-O, and aromatic C=C bonds.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-3400 | Broad, Medium | O-H stretch (phenolic) | The broadness is due to hydrogen bonding. |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic of sp² C-H bonds.[6] |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch | From the methoxy (-OCH₃) group. |

| ~2230-2220 | Strong, Sharp | C≡N stretch (nitrile) | This is a highly diagnostic peak. Conjugation with the aromatic ring shifts it to a slightly lower frequency compared to aliphatic nitriles.[7] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretches | Multiple bands are expected, characteristic of the benzene ring. |

| ~1250, ~1050 | Strong | C-O stretches | Asymmetric and symmetric stretching of the aryl-ether and phenol C-O bonds. |

The most unambiguous peak is the sharp, strong absorption for the nitrile group around 2225 cm⁻¹.[7] Its presence, along with the broad O-H stretch, provides immediate confirmation of these two critical functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of the exchangeable phenolic -OH proton.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Proton-decoupled carbon spectrum (e.g., using a PENDANT or APT sequence to aid in distinguishing C/CH from CH₂/CH₃).

-

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum is predicted to be remarkably simple due to the substitution pattern.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (broad) | 1H | OH | The phenolic proton signal is typically broad and downfield, especially in DMSO. |

| ~7.4 | Singlet | 1H | H6 | This proton is ortho to the electron-withdrawing nitrile group, causing a downfield shift. It has no adjacent protons, hence it is a singlet. |

| ~6.8 | Singlet | 1H | H3 | This proton is ortho to the electron-donating -OH and para to the -OCH₃ group, causing a significant upfield shift. It also has no adjacent protons. |

| ~3.8 | Singlet | 3H | OCH₃ | A typical chemical shift for an aryl methoxy group. |

The key diagnostic feature is the presence of two singlets in the aromatic region, each integrating to one proton. This immediately confirms the 1,2,4,5-tetrasubstituted pattern where the two aromatic protons are para to each other and thus do not couple.

¹³C NMR: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom. Chemical shifts are predicted based on additive effects of the substituents.[8]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C4 | Carbon attached to the strongly electron-donating -OCH₃ group, shifted significantly downfield. |

| ~155 | C2 | Carbon attached to the electron-donating -OH group, shifted downfield. |

| ~135 | C6 | Aromatic CH, deshielded by the adjacent nitrile group. |

| ~118 | C7 (-C≡N) | The nitrile carbon has a characteristic chemical shift in this region. |

| ~115 | C5 | Carbon attached to bromine (ipso-carbon), shifted upfield due to the "heavy atom effect". |

| ~105 | C3 | Aromatic CH, shielded by two ortho electron-donating groups (-OH, -OCH₃). |

| ~100 | C1 | Quaternary carbon, shielded by the ortho -OH group but deshielded by the attached nitrile. Its exact position can vary. |

| ~56 | C8 (-OCH₃) | Typical chemical shift for a methoxy carbon. |

The combination of ¹H and ¹³C NMR data provides a complete and unambiguous map of the molecule's core structure.

Integrated Spectroscopic Confirmation

The power of this analytical approach lies in the convergence of data from all three techniques.

-

MS confirms the molecular formula (C₈H₆BrNO₂) via the molecular ion mass and the presence of one bromine atom through the ~1:1 M/M+2 isotope pattern.

-

IR confirms the presence of key functional groups : a phenolic -OH (broad ~3300 cm⁻¹), a conjugated nitrile C≡N (sharp ~2225 cm⁻¹), and an aryl ether C-O (~1250 cm⁻¹).

-

NMR provides the exact connectivity :

-

¹H NMR shows two aromatic singlets, confirming the 1,2,4,5-substitution pattern. It also confirms the methoxy and hydroxyl protons.

-

¹³C NMR confirms the presence of 8 unique carbons, including the characteristic nitrile and methoxy carbons, and the remaining aromatic carbons whose shifts are consistent with the substituent effects.

-

This cohesive dataset provides an irrefutable confirmation of the structure of this compound.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the structural elucidation of this compound. By predicting the spectral outcomes for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we have established a clear set of benchmarks for experimental verification. The key identifiers—a 1:1 M/M+2 isotope pattern in MS, a sharp C≡N stretch ~2225 cm⁻¹ in IR, and two aromatic singlets in the ¹H NMR spectrum—serve as the cornerstones for the unambiguous characterization of this molecule. This integrated analytical workflow is not only applicable to the target compound but also serves as a robust template for researchers and scientists in the field of drug development and synthetic chemistry.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

SDBS-1. (n.d.). Spectral Database for Organic Compounds (SDBS). In Science and Technology Research. Retrieved from [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]

-

Clark, J. (2022). The M+2 peak in mass spectra. Chemguide. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

-

Wawer, I., & Kamieńska-Trela, K. (2000). N-15 NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 38(7), 535-540. [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

-

Save My Exams. (2025). The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

-

Wikipedia. (2024). Organic compound. [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

-

Semantic Scholar. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Webb, L. J., & Boxer, S. G. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The journal of physical chemistry. B, 112(16), 5211–5223. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

PubChemLite. (n.d.). 2-hydroxy-4-methoxybenzonitrile (C8H7NO2). [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

Javed, S., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1301, 137351. [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2004). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (1), 26-33. [Link]

-

Femina, J. M., et al. (2017). Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. Journal of Molecular Structure, 1130, 861-872. [Link]

-

PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

NIST. (n.d.). 2'-Carboxy-2-hydroxy-4-methoxybenzophenone. NIST Chemistry WebBook. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary data for. [Link]

-

PubChemLite. (n.d.). 5-bromo-2-methoxybenzonitrile (C8H6BrNO). [Link]

Sources

- 1. Organic compound - Wikipedia [en.wikipedia.org]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. ucl.ac.uk [ucl.ac.uk]

Discovery and history of 5-Bromo-2-hydroxy-4-methoxybenzonitrile

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methoxybenzonitrile: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted benzonitrile with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into the historical context of its chemical class, explore logical synthetic pathways with mechanistic insights, and discuss its potential applications based on the reactivity of its constituent functional groups and data from analogous structures.

Introduction: The Strategic Value of Polysubstituted Benzonitriles

Benzonitriles, aromatic compounds featuring a cyano (-C≡N) group, are pivotal intermediates in organic synthesis. The nitrile moiety is a highly versatile functional group; it can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various heterocyclic systems. Its strong electron-withdrawing nature also profoundly influences the reactivity of the aromatic ring to which it is attached.[1]

When combined with other functionalities such as hydroxyl, methoxy, and halogen groups, the resulting polysubstituted benzonitrile scaffold offers a rich platform for chemical diversification. This compound is a prime example of such a scaffold. Its structure incorporates:

-

A nucleophilic hydroxyl group , which can be alkylated, acylated, or used as a directing group.

-

A methoxy group , which influences the electronic properties of the ring and can be selectively cleaved to yield a dihydroxy derivative.

-

A bromo substituent , which provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds.

-

A nitrile group , serving as a precursor for numerous other functional groups.

This unique combination makes this compound a high-value intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.

Physicochemical and Structural Properties

A summary of the key identifiers and properties for this compound is provided below. These data are essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1379779-22-2 | [2] |

| Molecular Formula | C₈H₆BrNO₂ | |

| Molecular Weight | 228.05 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C#N)O | |

| InChI Key | Not readily available in public databases | |

| Appearance | Inferred to be a solid at room temperature |

Historical Context and the Evolution of Synthesis

While the specific discovery of this compound is not documented in a singular historical account, its emergence can be understood within the broader development of synthetic methodologies for halogenated aromatic compounds. The synthesis of such molecules has been driven by their utility as herbicides, pharmaceuticals, and chemical intermediates.[3][4]

The foundational reactions that enable the synthesis of this class of compounds have a rich history:

-

Introduction of the Nitrile Group: The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone for converting aromatic amines (anilines) into benzonitriles via a diazonium salt intermediate.[1] This classical method provides a reliable pathway for installing the cyano group onto a pre-functionalized aromatic ring.

-

Aromatic Bromination: Electrophilic aromatic substitution using reagents like elemental bromine or N-Bromosuccinimide (NBS) is a fundamental technique. The challenge and art lie in controlling the regioselectivity on a highly substituted ring, which is dictated by the electronic and steric effects of the existing substituents.

-

Ether Cleavage (Demethylation): The cleavage of aryl methyl ethers to phenols is a critical transformation. Reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong acids are commonly employed.[5] Patents from the 1970s detail processes for demethylating alkoxybenzonitriles to produce the corresponding hydroxybenzonitriles, highlighting the industrial relevance of this transformation.[6][7]

The synthesis of this compound would have become feasible through the logical combination of these established and refined synthetic operations.

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthesis of this compound can be designed by leveraging established organic reactions. Below is a proposed synthetic workflow, including a detailed experimental protocol and an explanation of the underlying chemical principles.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the most reactive functionalities. The bromine atom is a prime candidate for disconnection via electrophilic aromatic substitution. The precursor would be 2-hydroxy-4-methoxybenzonitrile. This simplifies the molecule significantly, and this precursor can, in turn, be derived from commercially available starting materials like 4-methoxysalicylaldehyde.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol and Causality

Step 1: Synthesis of 4-Methoxysalicylaldehyde Oxime

-

Protocol:

-

Dissolve 4-methoxysalicylaldehyde (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the oxime.

-

-

Causality: Hydroxylamine reacts with the aldehyde to form an oxime. Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is a suitable solvent as it dissolves the starting aldehyde and is compatible with the aqueous reagents.

Step 2: Synthesis of 2-Hydroxy-4-methoxybenzonitrile

-

Protocol:

-

Add the 4-methoxysalicylaldehyde oxime (1.0 eq.) to acetic anhydride (excess, ~5-10 eq.).

-

Heat the mixture gently to 100-120 °C for 2-3 hours. The reaction is typically exothermic.

-

Monitor the conversion by TLC.

-

After cooling, carefully pour the mixture onto ice to quench the excess acetic anhydride.

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile. Purify by column chromatography or recrystallization.

-

-

Causality: Acetic anhydride serves as both the solvent and the dehydrating agent. It facilitates the elimination of a water molecule from the oxime functional group to form the nitrile. This is a classic and efficient method for converting aldoximes to nitriles.

Step 3: Synthesis of this compound

-

Protocol:

-

Dissolve 2-hydroxy-4-methoxybenzonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-30 minutes.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the final product by column chromatography.

-

-

Causality: This is an electrophilic aromatic substitution. The hydroxyl and methoxy groups are both strong ortho-, para-directing activators. The hydroxyl group at C2 directs to C1 (blocked), C3, and C5. The methoxy group at C4 directs to C3 and C5. Both groups strongly direct the incoming electrophile (Br+) to the C3 and C5 positions. Due to the steric hindrance from the adjacent hydroxyl group at C2, substitution at the C5 position is sterically and electronically favored, leading to the desired product. NBS is chosen as a mild and safe source of electrophilic bromine compared to liquid Br₂.

Potential Applications and Future Research Directions

The true value of this compound lies in its potential as a versatile intermediate. Its structural features are highly analogous to compounds with proven biological activity.

Pharmaceutical and Medicinal Chemistry

A structurally similar compound, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, has been shown to exhibit potent anti-inflammatory effects by inhibiting key signaling pathways like NF-κB, ERK, and JNK in macrophage cells. [8][9]This finding strongly suggests that the benzonitrile analog could serve as a valuable scaffold for developing new anti-inflammatory agents. The nitrile group can be converted to other functionalities (e.g., tetrazoles, amides) to modulate pharmacokinetic and pharmacodynamic properties.

Furthermore, other substituted hydroxybenzonitriles are known intermediates in the synthesis of agrochemicals and anticancer agents. [4]The bromine atom on the ring is a key handle for diversification via metal-catalyzed cross-coupling reactions, allowing for the rapid synthesis of a library of compounds for high-throughput screening.

Caption: Potential application areas for this compound.

Materials Science

Phenolic compounds are widely used as precursors for polymers (e.g., phenolics, polycarbonates) and as antioxidants. The presence of the nitrile and bromo groups allows for the incorporation of this molecule into polymer backbones or as a pendant group to introduce specific properties like thermal stability, flame retardancy, and altered electronic characteristics.

Conclusion

This compound is a strategically designed chemical intermediate with significant untapped potential. While its history is intertwined with the general evolution of synthetic organic chemistry, its future lies in the hands of researchers in drug discovery and materials science. The logical and scalable synthetic pathways, combined with the multiple reactive sites on the molecule, make it an exceptionally valuable tool for creating novel and complex chemical entities. The demonstrated biological activity of closely related structures provides a strong impetus for the further exploration of this compound and its derivatives in medicinal chemistry programs.

References

-

PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

- Sheads, R. E. (1982). United States Patent 4,418,013: Single solvent process for preparing esters of 3,5-dibromo-4-hydroxybenzonitrile. Google Patents.

- May & Baker Ltd. (1971). US3567758A - Preparation of hydroxybenzonitriles. Google Patents.

- May & Baker Ltd. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles. Google Patents.

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2007). CN101092377A - Method for preparing 4-methoxy-benzonitrile through 'one pot metho'. Google Patents.

- Bayer Pharma Aktiengesellschaft. (2014). US Patent 9,695,178: Process for preparing substituted 4-phenyl-1,4-dihydropyridines. Google Patents.

-

CAS Common Chemistry. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]

-

Kim, J., Heo, S.-Y., Kim, E.-A., Kang, N., & Heo, S.-J. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]

-

ResearchGate. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile | 52805-45-5. Retrieved from [Link]

-

ALFA GROUP. (n.d.). China CAS No.53949-53-4 | 1-Hydroxyibuprofen Manufacturers and Factory. Retrieved from [Link]

- Suzhou Highfine Biotech Co., Ltd. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Peer-review of "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects...". Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1379779-22-2|this compound|BLD Pharm [bldpharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 7. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-hydroxy-4-methoxybenzonitrile

Introduction: 5-Bromo-2-hydroxy-4-methoxybenzonitrile (CAS No. 1379779-22-2) is a substituted benzonitrile, a class of compounds recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] The molecule's structure, incorporating a brominated phenolic ring with a nitrile group, suggests a reactivity profile that demands a rigorous and informed approach to safety. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for handling this compound that is grounded in the principles of chemical causality and risk mitigation.

Hazard Identification and GHS Classification

The primary hazards associated with substituted benzonitriles stem from their potential toxicity and irritant properties. The nitrile functional group (-C≡N) is of particular concern, as many nitriles can be metabolized to release cyanide, which inhibits cellular respiration.[4][5] The brominated phenolic structure also contributes to potential skin and eye irritation.

Based on an analysis of close structural analogs, this compound should be handled as a substance with the following potential hazards, conforming to the Globally Harmonized System (GHS).[3][6]

| Hazard Class & Category | Hazard Statement | Rationale & Causality |

| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed | The nitrile group poses a risk of systemic toxicity upon ingestion. The body's metabolic processes can potentially hydrolyze the nitrile to release cyanide ions, leading to severe health effects.[4] |

| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic or Harmful in contact with skin | The compound may be absorbed through the skin, leading to systemic toxicity similar to ingestion. The lipophilic nature of the aromatic ring can facilitate dermal uptake.[2][6] |

| Acute Toxicity, Inhalation (Category 3/4) | H331/H332: Toxic or Harmful if inhaled | As a fine powder, the compound can be easily aerosolized. Inhalation provides a direct route to the bloodstream, potentially causing rapid onset of toxic effects.[3][7] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Phenolic compounds and halogenated aromatics are known skin irritants. Prolonged contact can lead to redness, inflammation, and discomfort.[3] |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact of the powder or its solutions with the eyes can cause significant irritation, pain, and potential damage to the cornea.[2] |

| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is paramount. This begins with robust engineering controls, supplemented by appropriate PPE. The causality is simple: prevent the chemical from coming into contact with personnel via all potential routes of exposure (inhalation, dermal, ocular).

Engineering Controls:

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to contain airborne particles and vapors.[2]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[3]

-

Safety Stations: Emergency eyewash fountains and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE): The selection of PPE is a critical control point. The following diagram outlines the logic for selecting appropriate PPE based on the planned experimental procedure.

Caption: PPE selection workflow for handling the compound.

Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes the risk of exposure and accidents. These protocols must be treated as self-validating systems, with checks and balances integrated into the workflow.

Protocol 3.1: Weighing and Handling of Solid Compound

-

Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is functioning correctly. Ensure the work area is clean and uncluttered.

-

Don PPE: Put on all required PPE as determined by your risk assessment (see diagram above), including gloves, lab coat, and safety goggles. For weighing, a dust mask is the minimum respiratory protection required.[2]

-

Containment: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.

-

Closure: Tightly seal the source container immediately after dispensing the material.[3]

-

Dissolution: If preparing a solution, add the solvent to the receiving flask before adding the weighed solid. Gently add the solid to the solvent to prevent splashing and minimize dust.

-

Cleanup: Wipe the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and weigh boat as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]

Storage Requirements

Proper storage is essential for maintaining chemical integrity and ensuring safety.

-

Container: Store in the original, tightly sealed container.[2]

-

Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3]

-

Incompatibilities: Store away from strong oxidizing agents and foodstuffs.[9]

-

Security: For larger quantities, consider storing in a locked cabinet or a controlled-access area.

Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Citation(s) |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. | [3][6] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][10] |

Spill Response

The appropriate response to a spill depends on its scale. The following logic diagram outlines the decision-making process.

Caption: Decision logic for responding to a chemical spill.

Protocol 4.1: Cleaning a Minor Solid Spill (Inside a Fume Hood)

-

Alert: Inform colleagues in the immediate vicinity.

-

PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

-

Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent further aerosolization.[8]

-

Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container. Use spark-proof tools if available.[6]

-

Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

-

Dispose: Place all cleaning materials into the hazardous waste container. Seal the container and label it appropriately.

Disposal Considerations

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[10]

-

Segregation: Do not mix with other waste streams.

-

Containers: Use only approved, sealed, and clearly labeled hazardous waste containers.[2]

-

Regulations: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[8]

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from nj.gov. [Link]

-

International Labour Organization (ILO). (2021). International Chemical Safety Cards: Benzonitrile. Retrieved from ilo.org. [Link]

-

Loba Chemie. (2016). Safety Data Sheet: Benzonitrile for Synthesis. Retrieved from lobachemie.com. [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 3-Bromo-4-hydroxy-5-methoxybenzonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

Methodological & Application

Strategic Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile: A Two-Step Conversion from Vanillin

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-hydroxy-4-methoxybenzonitrile, a valuable substituted benzonitrile intermediate in medicinal chemistry and materials science. The protocol outlines a robust and efficient two-step pathway starting from the widely available and renewable feedstock, vanillin. The synthesis first involves the regioselective electrophilic bromination of vanillin to yield 5-bromovanillin. This intermediate is subsequently converted to the target nitrile via a one-pot condensation with hydroxylamine hydrochloride and subsequent dehydration of the aldoxime intermediate. This guide details the underlying chemical principles, step-by-step experimental procedures, and critical process parameters to ensure high yield and purity.

Introduction: The Strategic Value of Substituted Benzonitriles

Benzonitriles, particularly those with multiple functional groups, are pivotal building blocks in organic synthesis.[1] The nitrile moiety is a versatile functional group that can be readily transformed into amines, carboxylic acids, amides, and various heterocycles.[2] When combined with a phenolic hydroxyl group and a halogen, as in this compound, the resulting molecule offers multiple reactive sites for diversification, making it a highly sought-after intermediate for the development of novel pharmaceutical agents and functional materials.[1][3]

This protocol leverages vanillin (4-hydroxy-3-methoxybenzaldehyde), a cost-effective and readily available starting material often derived from lignin, to construct this complex scaffold. The synthetic strategy is designed for clarity, efficiency, and scalability.

Overall Synthetic Pathway

The conversion of vanillin to this compound is achieved in two primary synthetic operations:

-